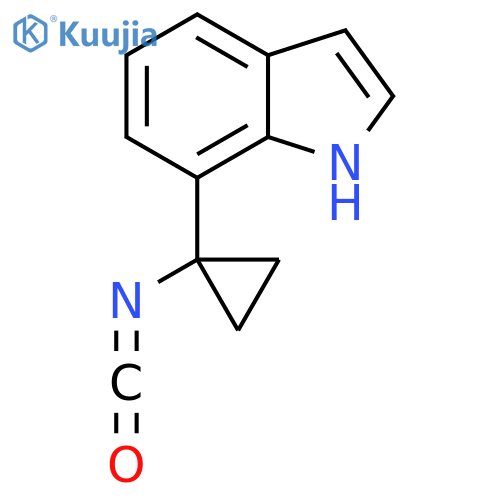Cas no 2649023-66-3 (7-(1-isocyanatocyclopropyl)-1H-indole)
7-(1-イソシアナトシクロプロピル)-1H-インドールは、インドール骨格にシクロプロピルイソシアネート基が結合した特異な構造を持つ有機化合物です。この化合物の特徴は、反応性の高いイソシアネート基と芳香族性を併せ持つ点にあり、医薬品中間体や機能性材料の合成において有用なビルディングブロックとして活用されます。特に、シクロプロピル環の立体構造が分子の剛性を高めるため、標的分子との選択的な反応が可能です。また、インドール核の電子豊富性により、求電子置換反応や遷移金属触媒反応への適用性に優れています。有機合成化学や創薬研究分野での多様な応用が期待される高機能性中間体です。

2649023-66-3 structure
商品名:7-(1-isocyanatocyclopropyl)-1H-indole
7-(1-isocyanatocyclopropyl)-1H-indole 化学的及び物理的性質
名前と識別子
-
- EN300-1775028
- 7-(1-isocyanatocyclopropyl)-1H-indole
- 2649023-66-3
-
- インチ: 1S/C12H10N2O/c15-8-14-12(5-6-12)10-3-1-2-9-4-7-13-11(9)10/h1-4,7,13H,5-6H2
- InChIKey: ZNMUUPWTMJLZBA-UHFFFAOYSA-N
- ほほえんだ: O=C=NC1(C2C=CC=C3C=CNC=23)CC1
計算された属性
- せいみつぶんしりょう: 198.079312947g/mol
- どういたいしつりょう: 198.079312947g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 305
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 45.2Ų
7-(1-isocyanatocyclopropyl)-1H-indole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1775028-0.5g |
7-(1-isocyanatocyclopropyl)-1H-indole |
2649023-66-3 | 0.5g |
$946.0 | 2023-09-20 | ||
| Enamine | EN300-1775028-5.0g |
7-(1-isocyanatocyclopropyl)-1H-indole |
2649023-66-3 | 5g |
$2858.0 | 2023-06-03 | ||
| Enamine | EN300-1775028-1.0g |
7-(1-isocyanatocyclopropyl)-1H-indole |
2649023-66-3 | 1g |
$986.0 | 2023-06-03 | ||
| Enamine | EN300-1775028-0.1g |
7-(1-isocyanatocyclopropyl)-1H-indole |
2649023-66-3 | 0.1g |
$867.0 | 2023-09-20 | ||
| Enamine | EN300-1775028-0.25g |
7-(1-isocyanatocyclopropyl)-1H-indole |
2649023-66-3 | 0.25g |
$906.0 | 2023-09-20 | ||
| Enamine | EN300-1775028-1g |
7-(1-isocyanatocyclopropyl)-1H-indole |
2649023-66-3 | 1g |
$986.0 | 2023-09-20 | ||
| Enamine | EN300-1775028-0.05g |
7-(1-isocyanatocyclopropyl)-1H-indole |
2649023-66-3 | 0.05g |
$827.0 | 2023-09-20 | ||
| Enamine | EN300-1775028-10.0g |
7-(1-isocyanatocyclopropyl)-1H-indole |
2649023-66-3 | 10g |
$4236.0 | 2023-06-03 | ||
| Enamine | EN300-1775028-10g |
7-(1-isocyanatocyclopropyl)-1H-indole |
2649023-66-3 | 10g |
$4236.0 | 2023-09-20 | ||
| Enamine | EN300-1775028-5g |
7-(1-isocyanatocyclopropyl)-1H-indole |
2649023-66-3 | 5g |
$2858.0 | 2023-09-20 |
7-(1-isocyanatocyclopropyl)-1H-indole 関連文献
-
S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924
-
Marcin Kwit,Beata Zabicka,Jacek Gawronski Dalton Trans., 2009, 6783-6789
-
Bi-Xin Shen,Xin-Ze Li,Meng-Qi Tong,Peng-Peng Xue,Rui Chen,Qing Yao,Bin Chen,Jian Xiao Nanoscale, 2020,12, 15473-15494
-
Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779
-
Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589
2649023-66-3 (7-(1-isocyanatocyclopropyl)-1H-indole) 関連製品
- 2227246-92-4(Fmoc-PEG12-NHS ester)
- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)
- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)
- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)
- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)
- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)
- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)
- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)
- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)
- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)
推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
